molecular formula C20H14O4 B14642131 2,2'-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione CAS No. 54771-76-5

2,2'-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione

Cat. No.: B14642131
CAS No.: 54771-76-5
M. Wt: 318.3 g/mol
InChI Key: WYQVNAUDNJNNIC-UHFFFAOYSA-N
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Description

2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a benzene ring and two cyclohexa-2,5-diene-1,4-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione typically involves the reaction of benzene-1,4-diyldimethanediyl with cyclohexa-2,5-diene-1,4-dione under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diene groups to more saturated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and diene groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione: Shares the diene structure but lacks the benzene-1,4-diyldimethanediyl group.

    Benzene-1,4-diyldimethanediyl derivatives: Compounds with similar benzene-based structures but different functional groups.

Uniqueness

2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione is unique due to its combination of benzene and diene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

54771-76-5

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-[[4-[(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]phenyl]methyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H14O4/c21-17-5-7-19(23)15(11-17)9-13-1-2-14(4-3-13)10-16-12-18(22)6-8-20(16)24/h1-8,11-12H,9-10H2

InChI Key

WYQVNAUDNJNNIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)C=CC2=O)CC3=CC(=O)C=CC3=O

Origin of Product

United States

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